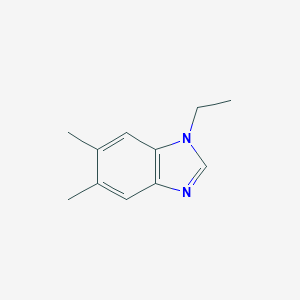

1-Ethyl-5,6-dimethylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-5,6-dimethylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Ethyl-5,6-dimethylbenzimidazole and its derivatives have been extensively studied for their pharmacological properties. Key applications include:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various compounds in this class are effective against bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth. In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects on various cancer cell lines, including human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) . The cytotoxicity of these compounds is often quantified using the IC50 value, which measures the concentration required to inhibit 50% of cell viability.

- Antiviral Activity : Certain benzimidazole derivatives have shown promise against viral infections. For example, compounds have been synthesized that inhibit the Ebola virus by blocking viral entry into host cells . This highlights the potential of this compound in developing antiviral therapies.

Industrial Applications

Beyond its pharmaceutical implications, this compound also finds applications in industrial chemistry:

- Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its stability and reactivity. Its ability to absorb ultraviolet radiation makes it suitable for applications in sun protection formulations .

- Chemical Intermediates : It serves as a precursor for synthesizing other benzimidazole derivatives that can be used as dye dispersants or in other chemical formulations .

Table: Summary of Research Findings on this compound

Analyse Des Réactions Chimiques

Alkylation and Quaternization Reactions

1-Ethyl-5,6-dimethylbenzimidazole undergoes further alkylation to form benzimidazolium salts. This reaction typically involves treatment with alkyl halides under reflux conditions:

Example Reaction:

this compound + R-X (alkyl halide) → 1-Ethyl-3-R-5,6-dimethylbenzimidazolium salt

Key Conditions:

-

Solvent: Toluene or DMF

-

Temperature: 80°C

-

Reaction time: 24–48 hours

Data Table:

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition with activated alkynes, forming pyrrolo[1,2-a]quinoxalin-4-ones. This reaction proceeds via benzimidazolium N-ylide intermediates generated in situ.

Example Reaction:

this compound + Ethyl bromoacetate + DMAD → Pyrrolo[1,2-a]quinoxalin-4-one

Key Conditions:

-

Solvent: 1,2-Epoxybutane

-

Temperature: Reflux

-

Reaction time: 24 hours

Data Table:

Acid Salt Formation

The benzimidazole nitrogen reacts with mineral acids to form stable crystalline salts.

Example Reaction:

this compound + HX (acid) → 1-Ethyl-5,6-dimethylbenzimidazolium X⁻

Key Conditions:

-

Solvent: Ethanol

-

Acid: HCl, HBr, or H₂SO₄

-

pH: ~2.0

Data Table:

Substitution Reactions

Electrophilic substitution occurs at the C-2 position of the benzimidazole ring, influenced by the electron-donating ethyl and methyl groups.

Example Reaction:

this compound + HNO₃ → 1-Ethyl-2-nitro-5,6-dimethylbenzimidazole

Key Conditions:

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C

Data Table:

| Reagent | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|

| Acetyl chloride | 1-Ethyl-2-acetyl-5,6-dimethylbenzimidazole | 85 | Requires AlCl₃ catalyst | |

| Bromine (Br₂) | 1-Ethyl-2-bromo-5,6-dimethylbenzimidazole | 78 | CHCl₃ solvent, RT |

Oxidation and Reduction

The ethyl and methyl substituents remain stable under mild redox conditions, but the benzimidazole core can be modified.

Oxidation Example:

this compound → this compound N-oxide

Key Conditions:

-

Oxidizing agent: H₂O₂ or mCPBA

-

Solvent: CH₃CN

Reduction Example:

this compound → 1-Ethyl-5,6-dimethyl-1,3-dihydrobenzimidazole

Key Conditions:

-

Reducing agent: NaBH₄ or LiAlH₄

-

Solvent: THF

Propriétés

Numéro CAS |

15776-98-4 |

|---|---|

Formule moléculaire |

C11H14N2 |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

1-ethyl-5,6-dimethylbenzimidazole |

InChI |

InChI=1S/C11H14N2/c1-4-13-7-12-10-5-8(2)9(3)6-11(10)13/h5-7H,4H2,1-3H3 |

Clé InChI |

YCJYZUKUIGPUHA-UHFFFAOYSA-N |

SMILES |

CCN1C=NC2=C1C=C(C(=C2)C)C |

SMILES canonique |

CCN1C=NC2=C1C=C(C(=C2)C)C |

Synonymes |

1H-Benzimidazole,1-ethyl-5,6-dimethyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.